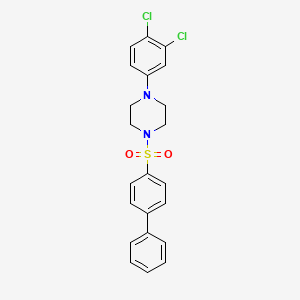![molecular formula C24H17Cl2FN4O3S B11510622 N-[3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B11510622.png)
N-[3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-CHLOROPHENYL)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes chlorophenyl, carbamoyl, oxo, sulfanylidene, and fluorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-CHLOROPHENYL)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-chlorophenyl isocyanate, which is then reacted with other reagents to form the desired imidazolidinone structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-CHLOROPHENYL)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the oxo or carbamoyl groups.
Substitution: Halogen substitution reactions can occur, especially involving the fluorobenzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
N-[3-(4-CHLOROPHENYL)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-CHLOROPHENYL)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Chlorbenzuron: A related compound with similar structural features, used in various chemical applications.
N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)thiourea: Another compound with chlorophenyl groups, known for its unique chemical properties.
Uniqueness
N-[3-(4-CHLOROPHENYL)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE stands out due to its complex structure, which imparts unique chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C24H17Cl2FN4O3S |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
N-[5-[2-(4-chloroanilino)-2-oxoethyl]-3-(4-chlorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C24H17Cl2FN4O3S/c25-15-4-8-18(9-5-15)28-21(32)13-20-23(34)30(19-10-6-16(26)7-11-19)24(35)31(20)29-22(33)14-2-1-3-17(27)12-14/h1-12,20H,13H2,(H,28,32)(H,29,33) |
InChI Key |
BEQUUWQJVRWMDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide](/img/structure/B11510542.png)
![1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11510544.png)
![2-(Dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)ethanone](/img/structure/B11510548.png)
![7-(3-fluorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11510558.png)

![N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B11510561.png)


![6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510578.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11510592.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11510595.png)
![2,4-dichloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11510608.png)
![3-{[(4-Methylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11510619.png)
